

Application Notes and Protocols for [11C]SL25.1188 PET Imaging

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Compound of Interest

Compound Name: SL-25.1188

Cat. No.: B1681814

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Introduction

[11C]SL25.1188, also known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-[11C]-one, is a potent and reversible radioligand for positron emission tomography (PET) imaging of monoamine oxidase type B (MAO-B).^[1] MAO-B is an enzyme primarily located in the outer mitochondrial membrane of astrocytes and is upregulated in various neurodegenerative diseases and psychiatric disorders, making it a valuable biomarker for astrogliosis.^{[2][3]} This document provides detailed application notes and protocols for the radiosynthesis, quality control, and PET imaging of [11C]SL25.1188 in both preclinical and clinical research settings.

Radiosynthesis of [11C]SL25.1188

The radiosynthesis of [11C]SL25.1188 is typically achieved via [11C]CO₂ fixation, a method that avoids the use of hazardous [11C]phosgene.^{[4][5]}

Protocol: Automated One-Pot [11C]CO₂ Fixation

- [11C]CO₂ Production: Cyclotron-produced [11C]CO₂ in nitrogen gas is bubbled at a rate of 10 mL/min into a solution containing the precursor.^[4]

- **Reaction Mixture:** The precursor, (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol (0.3 μmol), is dissolved in dry acetonitrile (CH_3CN , 100 μL) within a septum-sealed 1-mL conical glass vial at room temperature.^[4] To this solution, 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphorine (BEMP; 1%, v/v) is added.^[4]
- **Cyclization:** After one minute of $[^{11}\text{C}]\text{CO}_2$ bubbling, a solution of phosphorus oxychloride (POCl_3) (0.2%, v/v) in dry CH_3CN (100 μL) is added to facilitate the intramolecular cyclization.^[4]
- **Purification:** The resulting $[^{11}\text{C}]\text{SL25.1188}$ is purified using high-performance liquid chromatography (HPLC).

Quantitative Radiosynthesis Data

| Parameter | Value | Reference |
|---|--------------------------------------|-------------------|
| Radiochemical Yield (uncorrected) | $12 \pm 1\%$ | ^[6] |
| Radiochemical Yield (uncorrected, "in-loop" method) | 55% | ^[2] |
| Specific Activity | $37 \pm 2 \text{ GBq}/\mu\text{mol}$ | ^[6] |
| Specific Activity ("in-loop" method) | $47.5 \text{ GBq}/\mu\text{mol}$ | ^[2] |
| Radiochemical Purity | >98% | ^[2] |
| Enantiomeric Purity | >99% | ^[6] |
| Total Synthesis Time | 30-34 min | ^{[2][6]} |

Preclinical PET Imaging Protocol

Animal Models: Non-human primates (baboons) and rodents have been utilized in preclinical studies.^{[1][2]}

Radiotracer Administration:

- Dose: 1 to 2 nmol of [11C]SL25.1188 in 0.3 mL of buffered saline.[4]
- Route: Intravenous (i.v.) injection via the tail vein.[4]

Imaging Procedure:

- Anesthesia: Anesthetize the animal according to institutional guidelines.
- Positioning: Place the animal in the PET scanner.
- Radiotracer Injection: Administer the prepared dose of [11C]SL25.1188.
- Dynamic PET Scan: Acquire dynamic PET data for a duration of at least 90 minutes.[4]
- Blood Sampling (optional): Arterial blood samples can be collected to determine the plasma input function for kinetic modeling.

Blocking and Displacement Studies:

- Pretreatment (Blocking): To confirm specificity, administer a MAO-B inhibitor such as deprenyl (2 mg/kg, i.v.) or lazabemide (0.5 mg/kg, i.v.) prior to the radiotracer injection.[1] Pretreatment with these inhibitors has been shown to reduce the distribution volumes (VT) in all brain areas by up to 50%.[1]
- Displacement: To assess reversible binding, inject a MAO-B inhibitor like SL25.1188 (1 mg/kg, i.v.) or deprenyl (2 mg/kg, i.v.) during the PET scan.[1] These agents have been demonstrated to reduce the specific uptake of [11C]SL25.1188 in all brain regions by 85-100%.[1]

Preclinical Brain Uptake and Distribution in Baboons

| Brain Region | Distribution Volume (VT) |
|------------------|--------------------------|
| Thalamus | 10.9 |
| Striatum | 10.3 |
| Hippocampus | 8.9 |
| Temporal Cortex | 7.7 |
| Frontal Cortex | 7.4 |
| Parietal Cortex | 7.4 |
| White Matter | 7.4 |
| Occipital Cortex | 7.2 |
| Pons | 6.1 |

Data from Saba et al.[\[1\]](#)

Clinical PET Imaging Protocol

Subject Preparation:

- Informed Consent: All subjects must provide written informed consent after a full explanation of the procedures.[\[4\]](#)
- Medical Screening: Subjects should be free of current medical and psychiatric illnesses, confirmed through history, physical examination, electrocardiogram, urinalysis (including drug screening), and blood tests.[\[4\]](#)
- Exclusion Criteria: Common exclusion criteria include a history of neurological disease (except for the condition being studied), current substance use disorder, recent substance use (including marijuana), cigarette smoking, and use of MAO-B inhibitors within the past four weeks.[\[7\]](#)[\[8\]](#)

Radiotracer Administration:

- Injected Radioactivity: 7.2 to 10.5 mCi.[\[4\]](#)

- Injected Mass: 0.6 to 2.3 µg.[4]
- Route: Intravenous (i.v.) injection.[4]

Imaging Procedure:

- Head Fixation: A custom-fitted thermoplastic mask and head fixation system should be used to minimize head movement during the scan.[4]
- PET Scanner: A high-resolution research tomograph (HRRT) is recommended for optimal imaging.[4]
- Dynamic PET Scan: A 90-minute dynamic PET scan is typically performed following the injection of [11C]SL25.1188.[4]
- Arterial Blood Sampling: Complementary arterial blood sampling is acquired for kinetic modeling to determine the total distribution volume (VT).[4]

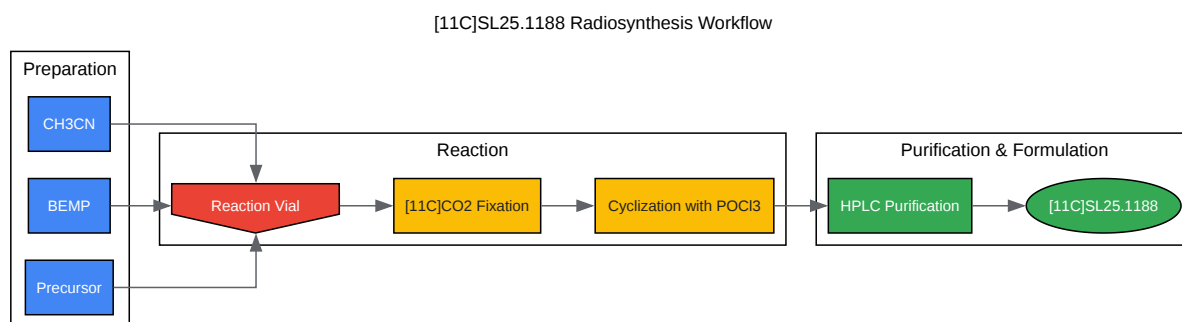
Data Analysis:

- Kinetic Modeling: A two-tissue compartment model (2-TCM) has been shown to provide a better fit for the data than a one-tissue compartment model.[4]
- Outcome Measure: The total distribution volume (VT) is the primary outcome measure, which is an index of MAO-B density.[3] Regional VT values have been shown to be highly correlated with postmortem reports of MAO-B levels ($r^2 \geq 0.9$).[9]

Human Brain Uptake and Metabolism

- Brain Uptake: Following injection, there is high brain uptake of radioactivity, peaking between 2 and 6 minutes.[4] The washout rate is consistent with known regional MAO-B concentrations.[4]
- Plasma Metabolism: The parent compound is relatively stable in plasma, with approximately 80% remaining at 90 minutes post-injection.[4] The metabolites are more polar than the parent compound.[4]

Visualizations



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Caption: Workflow for the radiosynthesis of [11C]SL25.1188.

[11C]SL25.1188 PET Imaging Workflow



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